molecular formula C15H16N6O B15121021 3-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine

3-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine

Cat. No.: B15121021
M. Wt: 296.33 g/mol
InChI Key: HYIOEQPPKSLSFL-UHFFFAOYSA-N
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Description

3-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine is a heterocyclic compound that features a triazolo-pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine typically involves the formation of the triazolo-pyridazine core followed by the attachment of the pyrrolidin-3-yl group. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and purification methods are critical to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives, while reduction can produce various reduced forms of the triazolo-pyridazine core.

Scientific Research Applications

3-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The triazolo-pyridazine core can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazolo-pyridazine core with a pyrrolidin-3-yl group makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C15H16N6O

Molecular Weight

296.33 g/mol

IUPAC Name

6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C15H16N6O/c1-11-8-16-6-4-13(11)22-12-5-7-20(9-12)15-3-2-14-18-17-10-21(14)19-15/h2-4,6,8,10,12H,5,7,9H2,1H3

InChI Key

HYIOEQPPKSLSFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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